molecular formula C11H13NO3 B1445251 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid CAS No. 946598-41-0

4-(3-Hydroxypyrrolidin-1-yl)benzoic acid

Cat. No.: B1445251
CAS No.: 946598-41-0
M. Wt: 207.23 g/mol
InChI Key: QLVDGJQLISBZFZ-UHFFFAOYSA-N
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Description

“4-(3-Hydroxypyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 946598-41-0 . It has a molecular weight of 207.23 and its molecular formula is C11H13NO3 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 207.23 and its molecular formula is C11H13NO3 .

Scientific Research Applications

1. Intermediate for Pharmaceutical Production

4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a compound related to 4-(3-Hydroxypyrrolidin-1-yl)benzoic acid, serves as an intermediate in producing pharmaceutically effective compounds (Fort, 2002).

2. Development of Fluorescence Probes

Compounds similar to this compound, such as HPF and APF, have been synthesized for the selective detection of highly reactive oxygen species, crucial in various biological and chemical applications (Setsukinai et al., 2003).

3. Isolation from Natural Sources

Related compounds, such as 5-Hydroxypyrrolidin-2-one, have been isolated from natural sources like Pteridium aquilinum, indicating the potential for extracting similar compounds from plants for various applications (Chen et al., 2008).

4. Synthesis of Biological Active Compounds

Derivatives of benzoic acid, closely related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting a similar potential for the compound (Patel & Patel, 2010).

5. Sensitized Emission in Luminescent Lanthanide Complexes

This compound derivatives have been used in studies involving sensitized emission of luminescent lanthanide complexes, which are significant in photophysical studies and material sciences (Kim et al., 2006).

6. Gas Sensing Property

Similar compounds, like (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, have been synthesized and used in metal complexes with notable gas sensing properties, pointing to potential applications in sensing technologies (Rad et al., 2016).

7. Regio- and Stereoselective Hydroxylation

The compound's derivatives have been involved in studies of regio- and stereoselective hydroxylation, which is crucial in producing enantiopure compounds for pharmaceutical applications (Li et al., 2001).

8. Corrosion Inhibition

Derivatives of benzoic acid, related to this compound, have demonstrated effective corrosion inhibition, making them suitable for industrial applications in material protection (Rbaa et al., 2020).

Safety and Hazards

“4-(3-Hydroxypyrrolidin-1-yl)benzoic acid” is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Properties

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h1-4,10,13H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVDGJQLISBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277117
Record name 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946598-41-0
Record name 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946598-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxy-1-pyrrolidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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